molecular formula C13H20ClNO B4954857 N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine

N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine

Cat. No.: B4954857
M. Wt: 241.76 g/mol
InChI Key: UPDRUSWCMUSBGA-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine is an organic compound with the molecular formula C12H18ClNO. It is a derivative of phenoxypropylamine and contains a chlorophenyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2-chlorophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-chlorophenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine to yield the final product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific combination of a chlorophenyl group and a methylpropan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDRUSWCMUSBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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